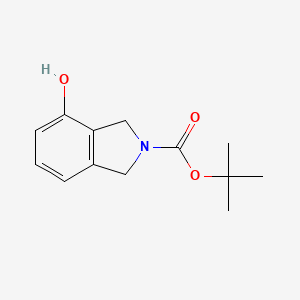

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

説明

Structural Identification and Nomenclature

This compound exhibits a distinctive molecular architecture characterized by the fusion of aromatic and aliphatic components within a bicyclic framework. The compound's systematic name, tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate, reflects its complex structural composition incorporating both the isoindoline core and the tert-butyl carboxylate protecting group. The molecular formula Carbon-13 Hydrogen-17 Nitrogen-1 Oxygen-3 indicates a molecular weight of 235.279 daltons, establishing it as a moderately-sized organic molecule suitable for various synthetic applications.

The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the complete designation tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate, while alternative naming conventions include this compound and 4-Hydroxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester. The Chemical Abstracts Service registry number 871013-92-2 provides unique identification within chemical databases and literature. The Simplified Molecular Input Line Entry System representation, written as O=C(N1Cc2c(C1)cccc2O)OC(C)(C)C, describes the complete connectivity pattern and serves as a universal structural identifier.

Table 1: Molecular Identification Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 871013-92-2 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.279 g/mol |

| International Union of Pure and Applied Chemistry Name | tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

| Molecular Design Language Number | MFCD10700131 |

| International Chemical Identifier Key | KAWGDHUTSZFFIP-UHFFFAOYSA-N |

The structural analysis reveals a bicyclic isoindoline core featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with the nitrogen atom positioned at the 2-position of the five-membered ring. The hydroxyl substituent occupies the 4-position of the benzene ring, while the tert-butyl carboxylate group provides protection for the nitrogen functionality. This arrangement creates specific stereochemical considerations and influences the compound's reactivity profile in synthetic transformations.

Historical Development in Heterocyclic Chemistry

The development of isoindoline chemistry traces its origins to the broader evolution of heterocyclic organic chemistry, with isoindoline first identified and characterized over a century ago as a fundamental bicyclic aromatic system. The parent isoindoline structure, consisting of a fused benzopyrrole ring system, constitutes the regioisomer of the more abundant indole heterocycle, establishing a distinct branch of heterocyclic chemistry focused on these unique structural motifs. Early investigations into isoindoline derivatives revealed their potential as pharmaceutical intermediates and synthetic building blocks, leading to expanded research into substituted variants including hydroxylated derivatives.

Historical research into isoindoline natural products began with the isolation of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione from the marine sponge Reniera species in 1982, marking the first naturally occurring isoindole compound. This discovery catalyzed subsequent investigations into synthetic methodologies for accessing isoindoline derivatives, with particular emphasis on developing efficient routes to functionalized analogs suitable for pharmaceutical applications. The development of protected isoindoline derivatives, including tert-butyl carboxylate variants, emerged from the need for stable, easily manipulated synthetic intermediates.

The synthesis of tert-butyl-protected isoindoline derivatives gained prominence through advances in protecting group chemistry and recognition of the tert-butyl carboxylate group's utility in nitrogen protection strategies. Research efforts focused on developing reliable synthetic routes to these compounds, incorporating modern methodologies such as 1,2-addition reactions with nucleophiles onto bifunctional substrates followed by intramolecular cyclization reactions. The development of [3+2] cycloaddition approaches using azomethine ylides with quinone substrates in the presence of suitable catalysts provided alternative access routes to substituted isoindoline frameworks.

Table 2: Historical Milestones in Isoindoline Chemistry Development

| Year | Development | Significance |

|---|---|---|

| 1882-1900 | Initial characterization of isoindoline | Establishment of fundamental structure |

| 1982 | First natural isoindole isolation | Discovery from marine sponge Reniera sp. |

| 1991 | Improved synthetic methodologies | Development of efficient cycloaddition routes |

| 2012-2022 | Modern synthetic approaches | Advanced methodologies for derivative access |

Recent developments in isoindole chemistry, spanning the decade from 2012 to 2022, have focused on addressing synthetic challenges associated with the inherent reactivity and instability of these systems. Novel methodologies have emerged for both the synthesis of isoindoles and their subsequent transformation into useful derivatives, with particular attention to overcoming the limitations imposed by their reactive nature. These advances have facilitated access to increasingly complex isoindoline derivatives, including hydroxylated variants with defined substitution patterns.

Position within Isoindoline Derivative Classifications

This compound occupies a specific position within the broader classification of isoindoline derivatives, characterized by its unique combination of hydroxyl substitution and nitrogen protection. The compound falls within the category of 1,3-dihydroisoindole derivatives, distinguishing it from the oxidized isoindole forms and placing it among the saturated five-membered ring variants. This classification reflects the reduced state of the nitrogen-containing ring system and the presence of methylene bridges at positions 1 and 3 of the heterocyclic framework.

Within the hydroxylated isoindoline subfamily, the 4-position substitution pattern represents a specific regioisomeric variant distinct from other hydroxylated analogs. The presence of the hydroxyl group at this position influences both the electronic properties of the aromatic system and the compound's potential for further functionalization through standard organic transformations. Comparative analysis with related derivatives, such as 5-hydroxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester bearing Chemical Abstracts Service number 226070-47-9, demonstrates the significance of substitution pattern variations within this chemical class.

The tert-butyl carboxylate protecting group classification places this compound among the nitrogen-protected isoindoline derivatives, a subset specifically designed for synthetic applications requiring temporary nitrogen masking. This protection strategy enables selective functionalization of other molecular sites while maintaining the integrity of the isoindoline core structure. The tert-butyl group's steric bulk and acid-labile nature make it particularly suitable for synthetic sequences requiring mild deprotection conditions.

Table 3: Classification of this compound within Isoindoline Derivatives

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Structure | 1,3-Dihydroisoindole | Saturated five-membered ring |

| Substitution Pattern | 4-Hydroxy derivative | Hydroxyl group at position 4 |

| Protection Status | Nitrogen-protected | tert-Butyl carboxylate group |

| Oxidation State | Reduced isoindoline | Non-aromatic heterocycle |

| Functional Group | Carboxylate ester | Synthetic intermediate class |

The compound's position within pharmaceutical intermediate classifications reflects its utility as a building block for accessing more complex molecular structures. Patent literature indicates its incorporation into various synthetic sequences targeting biologically active compounds, including those designed for cancer treatment applications and kinase inhibition studies. These applications highlight the compound's versatility as a synthetic intermediate and its importance within the broader context of medicinal chemistry research.

Comparative structural analysis with related isoindoline derivatives reveals the unique electronic and steric properties conferred by the specific combination of 4-hydroxyl substitution and tert-butyl carboxylate protection. The compound's reactivity profile differs significantly from both unsubstituted isoindoline derivatives and those bearing alternative substitution patterns, establishing it as a distinct member of the isoindoline chemical family with specific synthetic utility and research applications.

特性

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS Number: 871013-92-2) is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Structural Characteristics : The compound features a tert-butyl group and a hydroxyisoindoline structure, which contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various routes. One notable method involves the reaction of N-BOC-isoindoline-4-boronic acid with dihydrogen peroxide in the presence of ammonium chloride in tetrahydrofuran, yielding a high purity product (97.9%) after extraction and purification steps .

Inhibition of ROCK1 and ROCK2

Recent studies have identified this compound as a potent inhibitor of Rho kinases (ROCKs). These kinases play crucial roles in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for diseases such as cancer and cardiovascular disorders.

Key Findings :

- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties .

- In vitro assays showed that it effectively reduced the secretion of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Case Studies

- Cancer Research : A study examining the effects of ROCK inhibitors on tumor growth found that this compound significantly reduced tumor size in mouse models by inhibiting cell proliferation and promoting apoptosis .

- Cardiovascular Health : Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. The results indicated that it could prevent excessive contraction induced by various stimuli, thereby offering a potential therapeutic avenue for hypertension .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP450 Interaction : Does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP3A4), indicating a low potential for drug-drug interactions .

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

| Log Po/w (iLOGP) | 2.49 |

| Log Kp (skin permeation) | -6.83 cm/s |

科学的研究の応用

Inhibition of Rho Kinases (ROCK1 and ROCK2)

Recent studies have identified tert-butyl 4-hydroxyisoindoline-2-carboxylate as a potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are crucial in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for several diseases, including cancer and cardiovascular disorders.

Key Findings :

- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties.

- In vitro assays indicated that it effectively reduced the secretion of pro-inflammatory cytokines, modulating immune responses.

Cancer Research

A study investigated the effects of ROCK inhibitors on tumor growth, revealing that this compound significantly reduced tumor size in mouse models. The mechanism involved inhibiting cell proliferation and promoting apoptosis.

Cardiovascular Health

Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. Results indicated that it could prevent excessive contraction induced by various stimuli, suggesting a potential therapeutic avenue for hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 Interaction | None |

| Log Po/w (iLOGP) | 2.49 |

| Log Kp (skin permeation) | -6.83 cm/s |

These properties indicate a low potential for drug-drug interactions and favorable absorption characteristics.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound is compared to structurally related isoindoline derivatives (Table 1), focusing on substituent effects:

Table 1: Key Structural and Physical Properties

*Similarity indices calculated based on Tanimoto coefficients for structural overlap.

Key Observations:

- Substituent Position : The hydroxyl group at the 4-position (target compound) vs. 6-position (CAS 957204-30-7) alters hydrogen-bonding patterns. The 4-OH derivative exhibits stronger intramolecular hydrogen bonds with the carboxylate group, enhancing thermal stability compared to the 6-OH analogue .

- Halogen vs.

- Amino vs. Hydroxyl: The 5-amino derivative (CAS 264916-06-5) shows higher nucleophilicity, making it more reactive in coupling reactions but less stable under acidic conditions .

Reactivity Trends:

- The target compound’s hydroxyl group facilitates regioselective O-alkylation, whereas brominated analogues are more suited for cross-coupling reactions .

- Catalytic hydrogenation (e.g., for 6-hydroxyindoline derivatives) achieves higher yields compared to cyclization methods due to milder conditions .

Hydrogen Bonding and Crystallinity

The hydroxyl group in the target compound forms a robust hydrogen-bonding network (O-H···O=C), as confirmed by X-ray crystallography using SHELX refinement . In contrast:

- The 4-bromo analogue lacks hydrogen-bond donors, resulting in lower melting points (mp: 112–114°C vs. 145–147°C for the target compound) .

- The 4-(hydroxymethyl) derivative exhibits weaker hydrogen bonds (O-H···O-CH₂), leading to reduced crystallinity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate to improve yield and purity?

- Methodological Answer : Utilize factorial experimental design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. Statistical methods like ANOVA can resolve interactions between variables . Characterization via GC/MS or HPLC (as referenced in protocols for similar tert-butyl derivatives) ensures purity validation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine /-NMR for structural elucidation, IR spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Crystallographic refinement using SHELX programs (e.g., SHELXL) can resolve ambiguities in stereochemistry .

Q. How should solubility and stability studies be designed for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic solubility assays using shake-flask methods with HPLC quantification. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) and monitor decomposition products via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA, coupled with machine learning algorithms, can prioritize experimental conditions for catalytic trials .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer : Cross-validate with 2D NMR techniques (COSY, NOESY) to confirm spin-spin coupling and spatial proximity. If crystallography is feasible, refine the structure using SHELXL to resolve discrepancies .

Q. What experimental approaches address conflicting mechanistic hypotheses for the compound’s oxidative degradation?

- Methodological Answer : Use isotope labeling (e.g., ) or radical trapping agents (e.g., TEMPO) to trace degradation pathways. Time-resolved EPR spectroscopy can detect transient intermediates .

Q. How can researchers design degradation studies to identify environmentally persistent metabolites?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) in bioreactors. Analyze metabolites via high-throughput LC-MS/MS and apply QSAR models to predict persistence .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Address poor crystal growth by screening co-crystallization agents or using vapor diffusion methods. Refinement with SHELXL and Twinning/Merohedral analysis resolves disorder .

Safety and Handling

Q. What safety protocols are critical when handling tert-butyl derivatives in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。